molecular formula C16H26O5 B601296 3alpha-Hydroxydesoxy Artemether CAS No. 174097-70-2

3alpha-Hydroxydesoxy Artemether

Cat. No.: B601296
CAS No.: 174097-70-2
M. Wt: 298.38
InChI Key:
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Description

(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and an epoxide ring

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

The compound is investigated for its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease processes.

Industry

In industrial applications, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol typically involves multiple steps, including the formation of the pyrano4,3,2-jkbenzoxepin core and subsequent functionalization. Key steps may include:

    Formation of the Core Structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Methoxy and hydroxyl groups are introduced through selective reactions, such as methylation and hydroxylation.

    Epoxidation: The formation of the epoxide ring is a crucial step, often achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol shares structural similarities with other epoxypyrano4,3,2-jkbenzoxepin derivatives.
  • Other Epoxides : Compounds with similar epoxide rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.

4,3,2-jkbenzoxepin-8-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S,2R,4S,5R,8S,9R,10R,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3/t8-,9-,10+,11+,12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMSZZKRBMNKGP-YMSVXTLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@@H]3[C@@]24[C@H]1C[C@H]([C@](O3)(O4)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857755
Record name (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174097-70-2
Record name (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha-Hydroxydesoxy Artemether
Reactant of Route 2
3alpha-Hydroxydesoxy Artemether
Reactant of Route 3
3alpha-Hydroxydesoxy Artemether
Reactant of Route 4
3alpha-Hydroxydesoxy Artemether
Reactant of Route 5
3alpha-Hydroxydesoxy Artemether
Reactant of Route 6
3alpha-Hydroxydesoxy Artemether

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